molecular formula C22H16N4OS B2829431 N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1705187-20-7

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2829431
CAS No.: 1705187-20-7
M. Wt: 384.46
InChI Key: JOHLVDQUYSCINF-UHFFFAOYSA-N
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Description

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a unique structure combining imidazo[2,1-b]thiazole, phenyl, and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate thioamide and imidazole precursors under acidic or basic conditions . The phenyl and pyrrole groups are then introduced through subsequent substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors to ensure precise control over reaction conditions and minimize side reactions. Additionally, the use of high-throughput screening methods can help identify the most efficient catalysts and reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide is unique due to its combination of three distinct moieties, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4OS/c27-21(16-7-9-17(10-8-16)25-11-3-4-12-25)23-19-6-2-1-5-18(19)20-15-26-13-14-28-22(26)24-20/h1-15H,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHLVDQUYSCINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)C4=CC=C(C=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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